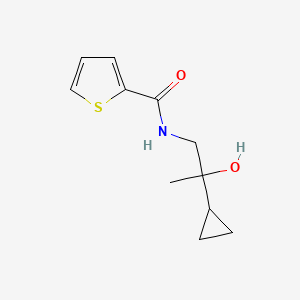

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

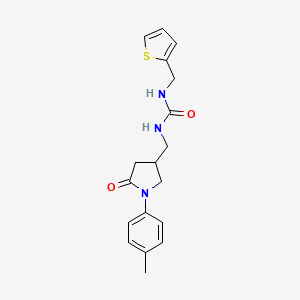

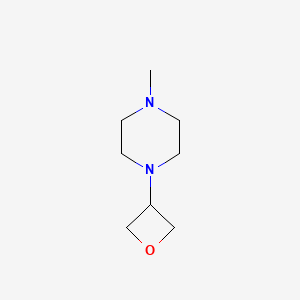

“N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H15NO2S. Thiophene derivatives, such as this compound, are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide” would be based on this core structure, with additional functional groups attached.

Chemical Reactions Analysis

Thiophene derivatives can participate in a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Aplicaciones Científicas De Investigación

Transformations under Camps Cyclization Conditions

A study by Mochalov et al. (2016) explored the transformations of N-substituted thiophene-2-carboxamides, including analogs similar to N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide, under Camps cyclization conditions. This process led to the formation of quinolin-4(1H)-ones with high yields, showcasing the compound's utility in synthesizing complex organic structures with potential applications in drug development and material science Mochalov et al., 2016.

Antibacterial and Antifungal Activities

Aktan et al. (2017) investigated carboxamides, including derivatives of thiophene-2-carboxamide, for their antibacterial activities against E. coli. The study demonstrated that these compounds, particularly when coordinated with metal ions like Cu(II) and Zn(II), exhibit significant antibacterial effects. This suggests potential applications in developing new antimicrobial agents Aktan et al., 2017.

Antimycobacterial Activity

Research by Goněc et al. (2016) on N-(alkoxyphenyl)-hydroxynaphthalene-carboxamides, compounds related to thiophene-2-carboxamide, revealed antimycobacterial activity against various Mycobacterium species. Some compounds displayed activity surpassing that of standard treatments like rifampicin, indicating the potential for developing new treatments for mycobacterial infections Goněc et al., 2016.

Antiproliferative and Pro-Apoptotic Effects

A study on ring-substituted hydroxynaphthanilides, structurally related to thiophene-2-carboxamides, by Kauerová et al. (2016), highlighted their antiproliferative and pro-apoptotic effects on human cancer cell lines. This research underscores the potential of thiophene-2-carboxamide derivatives in cancer therapy Kauerová et al., 2016.

Cyclopropyl Group Incorporation in Drug Design

Research into the synthesis of cycloalkylthiophene-Schiff bases and their metal complexes, including work by Altundas et al. (2010), explores the incorporation of cyclopropyl groups into thiophene derivatives. These compounds showed promising antibacterial and antifungal activities, indicating their potential in drug design and development Altundas et al., 2010.

Mecanismo De Acción

While the specific mechanism of action for “N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide” is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve further exploration of the biological activities of “N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide” and its derivatives.

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYJTYLEJSZRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CS1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)

![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)

![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)

![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2840334.png)

![3-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2840336.png)